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(4-Chloronaphthalen-2-yl)methanol

Cat. No.: B11905126
M. Wt: 192.64 g/mol
InChI Key: IOBCHKZSKRHDPY-UHFFFAOYSA-N
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Description

Significance of Halogenated Naphthalenes in Contemporary Organic Synthesis and Materials Science

Halogenated naphthalenes, particularly chlorinated naphthalenes, are a noteworthy subclass of naphthalene (B1677914) derivatives. Historically, polychlorinated naphthalenes (PCNs) were used in applications such as wood preservatives, cable insulation, and as additives in engine oils. lookchem.com In contemporary organic synthesis, the chlorine substituent on a naphthalene ring can serve as a versatile handle for further chemical transformations. It can act as a leaving group in nucleophilic substitution reactions or direct the regioselectivity of electrophilic aromatic substitution reactions.

Overview of Primary Alcohol Functionalities in Aromatic Systems

A primary alcohol is characterized by a hydroxyl (-OH) group attached to a carbon atom that is, in turn, bonded to at most one other carbon atom. When this functionality is attached to an aromatic system, such as in benzyl alcohol, the resulting compound is known as an aromatic alcohol. The primary alcohol group is highly versatile in organic synthesis. It can be oxidized to form aldehydes and carboxylic acids, or it can participate in esterification and etherification reactions.

The presence of a primary alcohol on an aromatic ring, specifically on a side chain as in (4-Chloronaphthalen-2-yl)methanol, provides a site for a wide range of chemical modifications. This allows for the integration of the naphthalene core into larger molecular architectures, such as polymers or pharmaceutical agents, through the reactive hydroxyl group.

Contextualizing this compound within the Landscape of Naphthalene-Based Chemical Research

This compound is a bifunctional naphthalene derivative, featuring both a chlorine substituent and a primary alcohol (hydroxymethyl) group. While extensive research specifically dedicated to this compound is not widely available in public literature, its chemical structure places it at the intersection of several important areas of chemical research.

The 4-chloro substituent influences the electronic properties of the naphthalene ring system, while the 2-methanol group provides a reactive site for synthetic transformations. This unique combination of functional groups suggests its potential as an intermediate in the synthesis of more complex molecules. For instance, the hydroxyl group could be used to link the chlorinated naphthalene moiety to other molecules of interest, while the chlorine atom could be a site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The study of this compound and its analogs can contribute to a deeper understanding of structure-property relationships in substituted naphthalenes. Research into its synthesis, reactivity, and potential applications could open new avenues in the development of novel functional materials and bioactive compounds.

Chemical and Physical Data

Below are data tables for this compound and related compounds for comparative purposes.

Properties of this compound
PropertyValue
CAS Number1261488-01-0 001chemical.combldpharm.com001chemical.com
Molecular FormulaC11H9ClO 001chemical.combldpharm.com
Molecular Weight192.64 g/mol 001chemical.combldpharm.com
Properties of Related Naphthalene Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
(4-Chloronaphthalen-1-yl)methanol79996-89-7C11H9ClO192.64
2-Naphthalenemethanol1592-38-7C11H10O158.20 nih.gov
2-(Chloromethyl)naphthalene2506-41-4C11H9Cl176.64 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO B11905126 (4-Chloronaphthalen-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloronaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCHKZSKRHDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloronaphthalen 2 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of (4-Chloronaphthalen-2-yl)methanol suggests several logical disconnection points. The most straightforward disconnection is at the C-C bond between the naphthalene (B1677914) ring and the hydroxymethyl group, leading back to a 4-chloronaphthalene-2-carbaldehyde or a corresponding carboxylic acid derivative. This approach falls under the category of functional group interconversion (FGI).

Another key disconnection strategy involves breaking the C-Cl bond, which points to a 2-hydroxymethylnaphthalene precursor that can undergo late-stage chlorination. Alternatively, the entire naphthalene framework can be constructed from simpler acyclic or monocyclic precursors, allowing for the strategic placement of the chloro and hydroxymethyl functionalities during the ring-forming steps.

Direct Synthetic Pathways to the Formation of this compound

Direct synthetic pathways focus on introducing the required functional groups onto a pre-existing naphthalene or chloronaphthalene core.

One common approach begins with a suitable chloronaphthalene derivative. For instance, 1-chloronaphthalene (B1664548) can be subjected to formylation or carboxylation at the 3-position, followed by functional group manipulation to yield the target compound. However, regioselectivity can be a significant challenge in the direct functionalization of naphthalenes. The directing effects of the chloro group and the inherent reactivity of the naphthalene ring system must be carefully considered to achieve the desired 2,4-substitution pattern.

A prevalent and high-yielding method for the introduction of the methanol (B129727) moiety is the reduction of a corresponding carbonyl compound. This typically involves the synthesis of 4-chloronaphthalene-2-carbaldehyde or a 4-chloronaphthalene-2-carboxylic acid ester, which is then reduced to the primary alcohol.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes to alcohols and is often the reagent of choice due to its ease of handling and high efficiency. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, particularly for the reduction of esters.

Table 1: Comparison of Reducing Agents for Aldehyde/Ester Reduction

Reducing AgentPrecursorTypical SolventAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)AldehydeEthanol, MethanolMild, selective for carbonylsMay not reduce esters efficiently
Lithium Aluminum Hydride (LiAlH₄)Ester, AldehydeDiethyl ether, THFVery powerful, reduces most carbonylsHighly reactive, requires anhydrous conditions

The synthesis of the prerequisite 4-chloronaphthalene-2-carbaldehyde can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction on 1-chloronaphthalene, although regioselectivity can be an issue.

Multi-Step Synthesis Approaches and Strategic Building Block Assembly

Multi-step syntheses offer greater control over the regiochemistry by constructing the naphthalene core from strategically chosen building blocks that already contain the necessary functionalities or their precursors.

Annulation reactions are a powerful tool for constructing the naphthalene ring system. For example, a suitably substituted benzene (B151609) derivative can be reacted with a four-carbon component to build the second ring. One such strategy could involve the Stobbe condensation between a substituted benzaldehyde (B42025) and diethyl succinate, followed by cyclization and aromatization steps to form the naphthalene core with the desired substitution pattern.

Another approach involves the Diels-Alder reaction between a substituted benzoquinone and a suitable diene, followed by subsequent chemical transformations to install the chloro and hydroxymethyl groups.

In some synthetic sequences, it may be advantageous to introduce the chloro and hydroxymethyl groups at a later stage. For instance, a naphthalene-2-methanol derivative could be synthesized first, followed by regioselective chlorination. Direct chlorination of naphthalene-2-methanol would likely lead to a mixture of products, making this a less favorable route without effective directing groups.

A more controlled approach would involve a Sandmeyer reaction on a 4-aminonaphthalene-2-methanol derivative. The amino group can be introduced with high regioselectivity and then converted to the chloro group via diazotization followed by treatment with a copper(I) chloride source.

Similarly, late-stage hydroxymethylation can be achieved through the formylation of a 1-chloronaphthalene derivative followed by reduction, as mentioned previously, or through the lithiation of a suitably protected 4-chloronaphthalene derivative followed by quenching with formaldehyde.

Catalytic Systems and Reagents Employed in the Synthesis of this compound

The conversion of a carbonyl group in 4-chloro-2-naphthaldehyde or a carboxyl group in 4-chloro-2-naphthalenecarboxylic acid to a primary alcohol is typically achieved through reduction. The choice of reducing agent and catalytic system is paramount and is influenced by factors such as the stability of the chloro-substituent and the desired reaction scalability.

A primary method for this transformation is the use of hydride reducing agents . Lithium aluminum hydride (LiAlH₄) is a potent, non-catalytic reducing agent capable of reducing a wide array of carbonyl compounds, including aldehydes, ketones, carboxylic acids, and esters, to their corresponding alcohols. masterorganicchemistry.combyjus.comdavuniversity.org For the synthesis of this compound from either 4-chloro-2-naphthaldehyde or 4-chloro-2-naphthalenecarboxylic acid, LiAlH₄ is a highly effective reagent. masterorganicchemistry.combyjus.com The reaction is typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Sodium borohydride (NaBH₄) is another common hydride reducing agent. It is a milder and more selective reagent than LiAlH₄, readily reducing aldehydes and ketones. masterorganicchemistry.com While it does not typically reduce carboxylic acids or esters under standard conditions, its selectivity can be advantageous when starting from 4-chloro-2-naphthaldehyde, as it minimizes the risk of side reactions. masterorganicchemistry.comcommonorganicchemistry.com The reduction is often carried out in protic solvents such as methanol or ethanol. masterorganicchemistry.com The use of ultrasound has been reported to accelerate NaBH₄ reductions. researchgate.netugm.ac.id

Catalytic hydrogenation represents a scalable and often more environmentally benign alternative to metal hydrides. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Various catalysts can be employed for the reduction of aldehydes and carboxylic acids. For the hydrogenation of an aromatic aldehyde, catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel are commonly used. illinois.edu In the case of hydrogenating a chloro-substituted aromatic compound, careful selection of the catalyst and conditions is necessary to avoid dehalogenation.

For the reduction of carboxylic acids, which is a more challenging transformation, bimetallic catalysts have shown significant promise. For instance, ruthenium-tin supported on alumina (B75360) (Ru-Sn/Al₂O₃) has been reported as a chemoselective catalyst for the hydrogenation of the carboxylic acid group. researchgate.net Platinum-based catalysts, such as Pt/TiO₂, have also demonstrated high activity for the hydrogenation of benzoic acid and its derivatives under relatively mild conditions. nih.gov

Below is a table summarizing the common catalytic systems and reagents for the synthesis of this compound from its precursors.

PrecursorReagent/CatalystSolventTypical ConditionsProduct
4-chloro-2-naphthaldehydeSodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureThis compound
4-chloro-2-naphthaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0°C to Room TemperatureThis compound
4-chloro-2-naphthaldehydeH₂ / Platinum on Carbon (Pt/C)Ethanol, Ethyl AcetateH₂ pressure, Room Temp. to moderate heatThis compound
4-chloro-2-naphthalenecarboxylic acidLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFRefluxThis compound
4-chloro-2-naphthalenecarboxylic acidH₂ / Ruthenium-Tin on Alumina (Ru-Sn/Al₂O₃)Dioxane, WaterHigh pressure and temperatureThis compound
4-chloro-2-naphthalenecarboxylic acidH₂ / Platinum on Titania (Pt/TiO₂)VariousModerate pressure and temperatureThis compound

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical step to maximize the yield of this compound while ensuring high selectivity and minimizing by-product formation. The key parameters for optimization include temperature, reaction time, reagent stoichiometry, and catalyst loading.

When using Lithium Aluminum Hydride (LAH) , the reaction is highly exothermic. Therefore, the temperature is a crucial parameter to control. Typically, the reaction is initiated at a low temperature (e.g., 0 °C) with the gradual addition of the reducing agent to manage the reaction rate and prevent overheating, which could lead to side reactions. After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently refluxed to ensure complete conversion. The stoichiometry of LAH is also important; an excess is generally used to drive the reaction to completion. masterorganicchemistry.com

For reductions with Sodium Borohydride , the reaction is generally less vigorous. Optimization often involves adjusting the solvent system and the molar ratio of the reagent. While NaBH₄ is stable in protic solvents like methanol and ethanol, the rate of reduction can be influenced by the solvent's ability to stabilize the transition state. The reaction time can vary, and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the point of completion. Satisfactory yields of 71-96% have been reported for the reduction of various aldehydes using NaBH₄ under optimized conditions. researchgate.net

In catalytic hydrogenation , several factors can be tuned to optimize the process. The choice of catalyst support can influence the activity and selectivity. For instance, in the hydrogenation of naphthalene, catalysts supported on alumina, zeolite, and activated carbon have been investigated. ijcce.ac.ir The hydrogen pressure is a key variable; higher pressures generally increase the reaction rate but can also lead to over-reduction or dehalogenation. Temperature also plays a significant role, with higher temperatures accelerating the reaction but potentially decreasing selectivity. ijcce.ac.ir Catalyst loading is another parameter to optimize; using the minimal effective amount of catalyst is economically and environmentally desirable. For the hydrogenation of benzoic acid derivatives, reaction conditions such as a temperature of 80 °C and a hydrogen pressure of 50 bar have been reported to give high turnover frequencies with a Pt/TiO₂ catalyst. nih.gov

The following table provides a hypothetical set of optimized conditions for the synthesis of this compound based on general principles and findings for similar reactions.

ParameterNaBH₄ Reduction of AldehydeLiAlH₄ Reduction of Carboxylic AcidCatalytic Hydrogenation of Aldehyde
Temperature 0 °C to Room Temperature0 °C to RefluxRoom Temperature to 80 °C
Reaction Time 1 - 4 hours2 - 12 hours1 - 24 hours
Reagent/Catalyst Loading 1.1 - 1.5 equivalents2 - 4 equivalents1 - 10 mol%
Solvent Methanol, EthanolTHF, Diethyl EtherEthanol, Ethyl Acetate
Pressure (for Hydrogenation) N/AN/A1 - 50 bar
Potential Yield HighHighModerate to High
Selectivity Concern High selectivity for aldehyde reductionPotential for over-reductionPotential for dehalogenation

Ultimately, the optimal conditions for the synthesis of this compound will depend on the specific starting material and the chosen synthetic route. Careful experimentation and analysis are required to achieve the desired outcome with high efficiency and purity.

Chemical Reactivity and Transformation Pathways of 4 Chloronaphthalen 2 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (4-Chloronaphthalen-2-yl)methanol is a key site for various chemical modifications. Its benzylic position, being adjacent to the naphthalene (B1677914) ring, influences its reactivity.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 4-chloro-2-naphthaldehyde, or further to the carboxylic acid, 4-chloro-2-naphthoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

Table 1: Representative Oxidation Reactions of Primary Alcohols

Starting Material Oxidizing Agent Product Typical Conditions
Primary Alcohol Pyridinium Chlorochromate (PCC) Aldehyde Dichloromethane (B109758) (DCM), Room Temperature
Primary Alcohol Dess-Martin Periodinane (DMP) Aldehyde Dichloromethane (DCM), Room Temperature
Primary Alcohol Potassium Permanganate (KMnO₄) Carboxylic Acid Basic solution, Heat
Primary Alcohol Jones Reagent (CrO₃/H₂SO₄) Carboxylic Acid Acetone, 0°C to Room Temperature

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, providing pathways to a variety of derivatives.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters. masterorganicchemistry.comyoutube.com This reaction, known as Fischer esterification, is an equilibrium process and can be driven to completion by removing water. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive acyl chlorides or anhydrides in the presence of a base. A range of methods exist for the esterification of primary alcohols. organic-chemistry.orgresearchgate.net

Etherification: Ether synthesis can be achieved through various methods. The Williamson ether synthesis, for example, would involve deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound can be a site for nucleophilic substitution reactions. libretexts.orgyoutube.com The hydroxyl group is a poor leaving group, so it typically needs to be activated first. This can be achieved by protonation under acidic conditions or by converting it into a better leaving group, such as a tosylate or a halide. Once activated, a variety of nucleophiles can displace the leaving group. These reactions often proceed through an SN1 or SN2 mechanism, with the specific pathway depending on the reaction conditions and the nucleophile. libretexts.org

Reactions Involving the Chlorinated Naphthalene Moiety

The chlorine atom on the naphthalene ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the chlorinated position. wiley.com

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Suzuki reaction is widely used for the synthesis of biaryl compounds. wikipedia.orgresearchgate.net

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction is stereoselective, often favoring the trans product. organic-chemistry.org

Stille Coupling: In a Stille coupling, the coupling partner for the aryl chloride is an organotin compound (organostannane). organic-chemistry.orglibretexts.orgwikipedia.org This reaction is versatile due to the stability and commercial availability of many organotin reagents. libretexts.orgwikipedia.orgnih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Key Features
Suzuki Coupling Organoboron compound Pd catalyst, Base Mild conditions, low toxicity of boron reagents. organic-chemistry.org
Heck Reaction Alkene Pd catalyst, Base Forms substituted alkenes, often with high stereoselectivity. organic-chemistry.orglibretexts.org
Stille Coupling Organotin compound Pd catalyst Tolerates a wide range of functional groups. organic-chemistry.orgwikipedia.org

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org However, the regiochemical outcome of such reactions on a substituted naphthalene like this compound is governed by the electronic and steric effects of the existing substituents.

The two substituents, the chloro group at C4 and the hydroxymethyl group at C2, exert competing directing effects. The chloro group is an ortho, para-directing deactivator, meaning it directs incoming electrophiles to the positions ortho and para to itself while slowing down the reaction rate compared to unsubstituted naphthalene. The hydroxymethyl group is generally considered a weak ortho, para-directing activator.

In this compound, the available positions for electrophilic attack are C1, C3, C5, C6, C7, and C8. The directing effects of the substituents can be analyzed as follows:

The -CH₂OH group at C2 directs towards C1 and C3.

The -Cl group at C4 directs towards C3 and C5.

Based on this analysis, the C3 position is electronically favored by both substituents. Attack at C1 is also plausible due to the directing effect of the hydroxymethyl group. The C5 position is directed by the chloro group. However, electrophilic substitution on the naphthalene ring generally favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate, which can better preserve the aromaticity of one of the rings. libretexts.orgmsu.edu

Therefore, while C3 is electronically activated by both groups, substitution at C1 is often kinetically preferred in many electrophilic reactions on 2-substituted naphthalenes. The precise outcome would likely depend on the specific electrophile and reaction conditions, with a mixture of isomers being a probable result.

Below is a table summarizing the expected directing effects for common electrophilic aromatic substitution reactions.

Reaction TypeReagentsExpected Major Product(s)Rationale
NitrationHNO₃, H₂SO₄1-Nitro-4-chloro-2-(hydroxymethyl)naphthalene and 3-Nitro-4-chloro-2-(hydroxymethyl)naphthaleneThe C1 position is a favored site for electrophilic attack on naphthalenes. The C3 position is activated by both the chloro and hydroxymethyl groups.
HalogenationBr₂, FeBr₃1-Bromo-4-chloro-2-(hydroxymethyl)naphthalene and 3-Bromo-4-chloro-2-(hydroxymethyl)naphthaleneSimilar to nitration, both C1 and C3 are potential sites of substitution.
Friedel-Crafts AcylationRCOCl, AlCl₃1-Acyl-4-chloro-2-(hydroxymethyl)naphthaleneFriedel-Crafts reactions are sensitive to steric hindrance, which might favor substitution at the less hindered C1 position. The Lewis acid catalyst may also complex with the hydroxyl group, influencing the regioselectivity.

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. nih.govresearchgate.net In the case of this compound, both the hydroxymethyl group and the chloro group can potentially act as DMGs.

The hydroxymethyl group (-CH₂OH) is classified as a weak DMG. organic-chemistry.org Upon deprotonation of the hydroxyl proton with a strong base (e.g., an organolithium reagent), the resulting alkoxide can direct the metalation to the ortho positions, C1 and C3. The chloro group is also a weak DMG.

The general principle of DoM involves the coordination of a Lewis acidic organolithium reagent to the Lewis basic heteroatom of the DMG. This brings the organolithium into proximity with the ortho protons, facilitating their abstraction. baranlab.orgwikipedia.org

For this compound, the reaction with a strong base like n-butyllithium would likely proceed as follows:

Deprotonation of the alcohol: The acidic proton of the hydroxymethyl group is abstracted to form a lithium alkoxide.

Directed ortho-metalation: The lithium alkoxide then directs the lithiation to either the C1 or C3 position.

The regioselectivity between C1 and C3 would be influenced by the relative acidity of the protons at these positions and any steric factors. The chloro group at C4 would electronically disfavor metalation at the adjacent C3 position to some extent due to its electron-withdrawing inductive effect. This might lead to a preference for metalation at the C1 position.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups.

Directing GroupProposed Lithiating AgentPotential Site of MetalationSubsequent Electrophile (E+)Potential Product
-CH₂OLi (from -CH₂OH)n-BuLi, sec-BuLiC1 and/or C3CO₂, (CH₃)₂SO₄, I₂, etc.1-Carboxy-4-chloro-2-(hydroxymethyl)naphthalene or 3-Carboxy-4-chloro-2-(hydroxymethyl)naphthalene and other derivatives

Mechanistic Investigations of Key Transformations and Reaction Pathways

Mechanism of Electrophilic Aromatic Substitution:

The electrophilic substitution on the naphthalene ring of this compound proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. masterorganicchemistry.com

Attack by the π-system: The π-electrons of the naphthalene ring act as a nucleophile and attack the electrophile (E⁺). This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The attack can occur at different positions, leading to different carbocation intermediates. The stability of these intermediates determines the regiochemical outcome. For attack at C1, the positive charge can be delocalized over the naphthalene system while keeping one of the rings aromatic, which contributes to its relative stability. libretexts.org

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the naphthalene ring. masterorganicchemistry.com

The preference for substitution at certain positions is a result of the combined electronic effects of the chloro and hydroxymethyl groups influencing the stability of the intermediate carbocation.

Mechanism of Directed Ortho-Metalation:

The mechanism of DoM for this compound would involve the following key steps:

Formation of the Directing Group: The reaction is initiated by the deprotonation of the hydroxymethyl group by an organolithium reagent (RLi) to form a lithium alkoxide. This step is a fast acid-base reaction.

Complexation and Deprotonation: The organolithium reagent then forms a complex with the lithium alkoxide. This complexation brings the alkyl group of the organolithium into close proximity to the ortho protons at C1 and C3. The abstraction of a proton from one of these positions by the organolithium base leads to the formation of a new organolithium species, with lithium now directly attached to the naphthalene ring. This is the directed metalation step.

Reaction with an Electrophile: The newly formed aryllithium species is a potent nucleophile and will react with an added electrophile to form the final functionalized product.

The regioselectivity of the metalation step is a critical aspect and is influenced by the acidity of the ortho protons and steric hindrance. Computational studies on related systems could provide more detailed insights into the transition states and intermediates involved in these pathways.

Derivatization Strategies for Advanced Materials and Organic Frameworks

Incorporation into Polymeric Architectures

The transformation of small organic molecules into high-performance polymers is a fundamental strategy in materials science. (4-Chloronaphthalen-2-yl)methanol, with its inherent functionalities, is a prime candidate for the synthesis of novel polymeric structures, particularly in the realm of organic electronics where the electronic properties of the constituent monomers are paramount.

Monomer Design and Polymerization Methodologies

To be incorporated into a polymer backbone, this compound must first be converted into a suitable monomer. The hydroxyl group provides a convenient handle for such transformations. For instance, it can be readily converted into a more reactive leaving group, such as a halide or a triflate, or into a boronic acid or ester. These transformations would yield a monomer capable of participating in various cross-coupling reactions, which are workhorse methods for the synthesis of conjugated polymers.

Starting Material Target Monomer Potential Polymerization Method
This compound2-Bromo-4-chloro-6-(bromomethyl)naphthaleneStille Coupling, Suzuki Coupling
This compound(4-Chloro-6-(trimethylstannyl)naphthalen-2-yl)methanolStille Coupling
This compound(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanolSuzuki Coupling

These functionalized monomers can then be polymerized with appropriate comonomers to introduce the 4-chloronaphthalene moiety into the polymer backbone. The choice of comonomer is crucial for tuning the electronic and physical properties of the resulting polymer.

Applications in Conjugated Polymers for Organic Electronics (e.g., Polymer Solar Cells)

Conjugated polymers are the active materials in a variety of organic electronic devices, including polymer solar cells (PSCs). The electronic properties of these polymers, such as their HOMO and LUMO energy levels and charge carrier mobilities, are critical for device performance. The incorporation of the 4-chloronaphthalene unit into a conjugated polymer backbone is anticipated to have a significant impact on these properties. The electron-withdrawing nature of the chlorine atom is expected to lower the LUMO energy level of the polymer. cambridge.org This is a desirable feature for n-type (electron-transporting) materials, which are essential components in PSCs.

Furthermore, the rigid and planar structure of the naphthalene (B1677914) unit can promote intermolecular π-π stacking, which is beneficial for charge transport. By carefully selecting the comonomer, it is possible to create a donor-acceptor (D-A) type copolymer, a common and effective design for PSC materials. In such a polymer, the 4-chloronaphthalene unit could act as either the donor or the acceptor, depending on the electronic nature of the comonomer.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry, the chemistry beyond the molecule, relies on non-covalent interactions to construct well-ordered assemblies from molecular building blocks. This compound possesses two key functional groups that can direct its self-assembly: the hydroxyl group, which is a classic hydrogen bond donor and acceptor, and the chloro group, which can participate in halogen bonding.

The interplay of hydrogen bonding from the methanol (B129727) moiety and potential halogen bonding from the chloro substituent could lead to the formation of a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific outcome of the self-assembly process would be influenced by factors such as solvent, temperature, and concentration. The study of how these interactions guide the packing of chlorinated naphthalene derivatives can provide insights into designing novel self-assembling materials.

Role as a Precursor in the Synthesis of Naphthalene Diimides (NDIs) and Related Scaffolds

Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds that have garnered significant attention for their applications in organic electronics, particularly as n-type semiconductors. researchgate.netresearchgate.net The standard synthesis of NDIs begins with naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA). sci-hub.se While not a direct precursor, this compound can be envisioned as a starting material for the synthesis of a chlorinated NDI derivative through a multi-step synthetic sequence.

This synthetic route would likely involve the oxidation of the methanol group to a carboxylic acid, followed by a more challenging oxidation of the naphthalene ring to generate the corresponding tetracarboxylic acid. This tetra-acid could then be dehydrated to the dianhydride, which upon reaction with primary amines would yield the target NDI. The resulting chlorinated NDI would be expected to have a lower LUMO energy level compared to its non-chlorinated counterpart, making it an even better electron acceptor for use in organic electronic devices. cambridge.org

Ligand Design for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from molecular building blocks linked by strong covalent or coordinative bonds, respectively. The properties of these materials are dictated by the geometry and functionality of their constituent linkers. acs.org Naphthalene-based dicarboxylic acids are well-established linkers for the construction of both MOFs and COFs. researchgate.netnih.govfrontiersin.orgrsc.org

This compound can serve as a valuable precursor for the synthesis of novel linkers for these frameworks. Through oxidation of the methanol group and another carbon atom on the naphthalene ring, a "4-chloronaphthalene-dicarboxylic acid" linker can be prepared. The exact substitution pattern of the second carboxylic acid would depend on the specific oxidation methodology employed.

The resulting bifunctional linker could then be used to construct new COFs and MOFs. The presence of the chloro group within the pores of the framework would introduce a new functionality, potentially leading to enhanced performance in applications such as gas storage, separation, and catalysis. For example, magnetic COFs have been synthesized using tetrachlorobenzidine as a building block for the selective enrichment of polychlorinated naphthalenes. nih.gov

Framework Type Proposed Linker from this compound Potential Application
MOF4-Chloronaphthalene-2,6-dicarboxylic acidGas separation, Sensing nih.gov
COF4-Chloronaphthalene-2,6-dicarboxylic acidPhotocatalysis, Energy storage rsc.orgnih.gov

Contributions to Organic Semiconductors and Optoelectronic Materials

The electronic properties of organic semiconductors are highly sensitive to their molecular structure. nih.govfrontiersin.orglifechemicals.combohrium.com The introduction of a chlorine atom onto the naphthalene core, as in this compound and its derivatives, is expected to significantly modulate the material's optoelectronic properties. As previously mentioned, chlorination tends to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). cambridge.org This effect can be exploited to fine-tune the bandgap of the material and to improve its performance in specific applications.

For instance, in the context of organic field-effect transistors (OFETs), a lower LUMO level is beneficial for n-type conduction. Therefore, materials derived from this compound, such as the NDI derivatives discussed earlier, are promising candidates for high-performance n-channel OFETs. The influence of the substitution pattern on the electronic properties of naphthalene derivatives has been a subject of both experimental and theoretical studies, providing a basis for the rational design of new materials with desired characteristics. bohrium.comresearchgate.net

Applications As a Synthetic Building Block and Intermediate

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated through various chemical transformations. While the structure of (4-Chloronaphthalen-2-yl)methanol, featuring a reactive hydroxyl group and a chlorinated naphthalene (B1677914) ring, suggests potential for its use as a synthetic intermediate, specific examples of its incorporation into larger, more complex molecular frameworks are not prominently featured in the scientific literature. The chlorine atom could, in principle, serve as a handle for cross-coupling reactions, and the methanol (B129727) group could be oxidized or converted to other functional groups. However, detailed research reports outlining such synthetic pathways originating from this specific compound are scarce.

Preparation of Fluorescent Probes and Labeling Reagents

Naphthalene and its derivatives are well-known for their fluorescent properties and are frequently employed as fluorophores in the design of chemical sensors and labeling reagents. The emission and excitation wavelengths of naphthalene-based dyes can often be tuned by the introduction of various substituents. For instance, the synthesis of fluorescent probes based on naphthalene anhydride (B1165640) for the detection of metal ions has been reported. nih.gov Similarly, naphthalene derivatives have been utilized to create fluorescent probes for monitoring pH in biological systems and for detecting specific biomolecules. mdpi.com However, the scientific literature does not provide explicit examples or detailed synthetic schemes where this compound is used as a direct precursor for the creation of such fluorescent probes or labeling reagents.

Intermediate in the Total Synthesis of Naphthalene-Containing Natural Products

The total synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel synthetic strategies and the use of unique building blocks. numberanalytics.com Many natural products contain the naphthalene moiety as a core structural element. While the total synthesis of various marine natural products and other complex molecules has been extensively reviewed, there is no clear evidence in the available literature of this compound serving as a key intermediate in the synthesis of any known naphthalene-containing natural product. nih.govnih.govscripps.eduresearchgate.net

Exploration in Catalysis as a Ligand or Precursor

In the field of catalysis, organic molecules can serve as ligands that coordinate to a metal center, thereby influencing its catalytic activity and selectivity. The naphthalene scaffold is present in some well-established ligands. For instance, halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for various cross-coupling reactions. nih.gov These precursors react in situ with phosphine (B1218219) or carbene ligands to form active catalytic species. While this demonstrates the potential of substituted naphthalenes in catalysis, there are no specific reports on the use of this compound itself, or its direct derivatives, as a ligand or a precursor for catalytically active complexes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy

A predicted ¹H NMR spectrum of (4-Chloronaphthalen-2-yl)methanol would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the position of the methanol substituent. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions on the naphthalene ring. The methylene protons would likely appear as a singlet, unless there is restricted rotation or chiral influence, and the hydroxyl proton signal's position and appearance would be dependent on the solvent and concentration.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate eleven distinct signals corresponding to the ten carbon atoms of the naphthalene ring and the one carbon of the methanol group. The chemical shifts of the carbon atoms would be indicative of their hybridization (sp² for the aromatic carbons, sp³ for the methanol carbon) and their proximity to the electronegative chlorine and oxygen atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, helping to trace the proton network within the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the different fragments of the molecule and confirming the substitution pattern on the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which can help in determining the spatial arrangement of the molecule.

Without experimental data, a detailed analysis and the creation of data tables for these techniques are not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-precision mass of the molecular ion of this compound. This would allow for the determination of its elemental composition, confirming the molecular formula C₁₁H₉ClO. The isotopic pattern of the molecular ion peak would also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of the hydroxyl group, the chloronaphthalene moiety, or other characteristic fragments, further confirming the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the spectra would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the -CH₂- group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretches would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretch of the primary alcohol would be expected in the 1000-1100 cm⁻¹ range.

C-Cl stretching: The C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the naphthalene ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

To date, a specific crystal structure for this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). cam.ac.uk However, the methodology for its structural determination would follow a well-established protocol. The process would begin with the growth of a high-quality single crystal of the compound, a critical and often challenging step. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is meticulously recorded.

By analyzing the positions and intensities of the diffracted X-rays, researchers can determine the electron density distribution within the crystal, and from this, the arrangement of the atoms. For a molecule like this compound, this analysis would reveal the planarity of the naphthalene ring system, the precise orientation of the chloromethyl substituent, and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing.

Based on the analysis of structurally related naphthalenic compounds, a hypothetical set of crystallographic parameters for this compound can be proposed.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)985.6
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45
R-factor< 0.05

Advanced Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds within a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent advanced techniques for ensuring its purity and for the separation of any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. nih.govresearchgate.net In this mode, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for this compound would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), would likely be used to achieve optimal separation of the target compound from any impurities. nsf.gov Detection would most commonly be performed using a UV detector, as the naphthalene ring system possesses a strong chromophore that absorbs UV light. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a highly sensitive and selective analytical technique. This compound, being a moderately polar molecule, may require derivatization to increase its volatility and improve its chromatographic behavior. However, direct analysis is also possible.

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, allowing for its definitive identification. nih.govnist.gov

Table 2: Exemplary Chromatographic Conditions for the Analysis of this compound

Technique Parameter Condition
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile. Gradient elution from 50% B to 95% B over 20 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
GC-MS Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

The separation of isomers, such as positional isomers of the chloro or methanol group on the naphthalene ring, is a common challenge that can be addressed by optimizing chromatographic conditions. molnar-institute.com Chiral chromatography could also be employed to separate enantiomers if the molecule possesses a chiral center. The development of robust and validated chromatographic methods is crucial for quality control, ensuring the identity and purity of this compound for any research or application.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For (4-Chloronaphthalen-2-yl)methanol, a DFT study would involve solving approximations of the Schrödinger equation to yield the molecule's electron density. From this, a wealth of information can be derived.

A typical DFT study on this molecule would begin with geometry optimization, where the lowest energy arrangement of the atoms is determined. This provides the most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. These include the distribution of electrostatic potential, which highlights the electron-rich and electron-poor regions of the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates the ability to donate electrons.
Energy of LUMO-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT study. It is not based on published experimental or computational results for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The naphthalene (B1677914) ring system is largely planar, but the chloromethanol (B13452849) substituent of this compound introduces conformational flexibility. Conformational analysis would systematically explore the different spatial arrangements of the -CH₂OH group relative to the naphthalene core. This is typically done by rotating the rotatable bonds and calculating the potential energy at each step. The result is a potential energy surface that identifies the most stable conformers (energy minima) and the energy barriers to their interconversion.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field. By simulating the molecule in a solvent, such as water or ethanol, one could observe how the molecule interacts with its environment, its conformational changes over nanoseconds or even microseconds, and the dynamics of its hydrogen bonding.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of a compound. For this compound, DFT calculations could be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the peaks corresponding to specific bond vibrations (e.g., O-H stretch, C-Cl stretch, aromatic C-H bends) can be predicted.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum.

The reactivity profile can be elucidated by examining the calculated electronic properties. For example, the electrostatic potential map would indicate likely sites for electrophilic or nucleophilic attack. The Fukui functions, another DFT-derived property, could provide more quantitative information on the local reactivity of different atoms in the molecule.

Elucidation of Reaction Mechanisms via Computational Methods

Should this compound be involved in a chemical reaction, for instance, the oxidation of the alcohol to an aldehyde or its substitution reactions, computational chemistry can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Quantum Chemical Descriptors for Structure-Activity Relationships

In the context of medicinal chemistry or materials science, Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate the chemical structure of a molecule with its biological activity or physical properties. Quantum chemical descriptors, derived from computational calculations, are essential for building robust QSAR models.

For this compound, a range of descriptors could be calculated. These would fall into several categories:

Electronic Descriptors: As mentioned, HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment are key electronic descriptors.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as the Wiener index or the Balaban J index, which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: These can include properties like the molecule's total energy, polarizability, and ovality.

Table 2: Examples of Quantum Chemical Descriptors for QSAR Studies

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentMolecular polarity and solubility.
TopologicalWiener IndexMolecular branching and compactness.
Quantum ChemicalPolarizabilityHow easily the electron cloud is distorted.
StericMolecular VolumeThe space occupied by the molecule.

These descriptors, once calculated for a series of related compounds, can be used to build a mathematical model that predicts the activity or property of interest for new, untested molecules, thereby guiding further research and development.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

Future research will likely focus on developing environmentally benign and efficient methods for the synthesis of (4-Chloronaphthalen-2-yl)methanol and its precursors. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for more sustainable alternatives.

Key areas of exploration include:

Catalytic Approaches: The development of novel catalysts is paramount. This includes exploring metal-free catalysis, such as using graphene oxide as a carbocatalyst for halogenation reactions, which can offer high regioselectivity and reusability under mild conditions. rsc.org For the reduction of a corresponding carbonyl precursor, biocatalytic systems using alcohol dehydrogenases present a green alternative to traditional metal hydrides, offering high enantioselectivity for producing chiral alcohols. nih.gov

Alternative Solvents and Reagents: A shift away from hazardous solvents and reagents is crucial. Research into using greener solvents like methanol (B129727) or even water-based systems is anticipated. rsc.orgucl.ac.uk For chlorination, electrochemical methods that use dichloromethane (B109758) (DCM) as both the solvent and chlorine source represent a scalable and catalyst-free option. rsc.org Similarly, deoxygenative halogenation of alcohols using reagents like Ph3P/XCH2CH2X offers a mild alternative to traditional methods. acs.org

One-Pot Syntheses: Designing cascade or one-pot reactions can significantly improve efficiency by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. ucl.ac.uk

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalytic Reduction High enantioselectivity, mild conditions, reduced metal waste.Screening for robust alcohol dehydrogenases, process optimization. nih.gov
Electrochemical Chlorination Catalyst-free, scalable, uses DCM as chlorine source.Cell design, application to naphthalene (B1677914) precursors. rsc.org
Graphene Oxide Catalysis Metal-free, reusable catalyst, high regioselectivity.Optimizing reaction conditions for naphthalenic substrates. rsc.org
Dearomative Dihydroxylation Biomimetic approach, access to novel polyhydroxylated derivatives.Catalyst development, controlling reaction selectivity. acs.org

Integration with Nanotechnology for Advanced Applications

The naphthalene moiety is a key component in various nanostructured materials due to its electronic properties and ability to engage in π-π stacking interactions. The functional groups of this compound could be leveraged for its integration into nanomaterials.

Future research could investigate:

Naphthalene-based Nanocomposites: Naphthalene derivatives have been successfully adsorbed onto magnetic graphene oxide composites for applications in water treatment. researchgate.netepa.gov The specific polarity and electronic nature of this compound could influence its adsorption and potential for removing specific pollutants.

Precursors for Carbon Nanomaterials: A mixture of naphthalene and methanol has been used as a carbon source for the chemical vapor deposition (CVD) synthesis of multilayer graphene. kashanu.ac.ir The chloro-substituent in this compound could potentially dope (B7801613) the resulting carbon material, altering its electronic properties for specialized applications.

Quantum Dots and Sensors: The fluorescent properties inherent to the naphthalene ring system can be modulated by its substituents. This opens the door to designing novel quantum dots or fluorescent probes where the chloro and methanol groups could influence emission wavelengths or act as binding sites for analytes.

Exploration in Bio-inspired and Biomimetic Systems

Nature often provides inspiration for the design of new functional molecules and materials. youtube.com The structure of this compound can be seen as a building block for more complex, bio-inspired systems.

Potential research directions include:

Biomimetic Catalysis: Researchers have developed iron catalysts that mimic the function of naphthalene dioxygenase (NDO), an enzyme that degrades naphthalene in nature by dearomative dihydroxylation. acs.org Applying such biomimetic catalysts to this compound could yield novel, highly functionalized, and polyhydroxylated chiral compounds that are otherwise difficult to synthesize.

Self-Assembling Systems: The interplay of the hydrophobic naphthalene core with the polar methanol group and the electron-withdrawing chlorine atom could drive the self-assembly of molecules into ordered supramolecular structures like films or fibers, a hallmark of many biological systems.

Building Blocks for Bioactive Hybrids: Naphthalene is a core scaffold in many biologically active compounds. nih.govresearchgate.net The functional groups of this compound make it an ideal starting point for synthesizing more complex molecules that mimic natural products or are designed to interact with biological targets like enzymes or receptors.

Design of Novel Functional Materials with Tailored Properties

The unique combination of a rigid aromatic core, a reactive hydroxyl group, and a halogen substituent makes this compound a promising candidate for the synthesis of novel functional materials.

Future research is expected to focus on:

Polymers and Resins: The methanol group allows the molecule to be incorporated into polyesters, polyurethanes, or epoxy resins. The naphthalene unit would enhance thermal stability and mechanical strength, while the chlorine atom could impart flame-retardant properties.

Metal-Organic Frameworks (MOFs): Naphthalene-based linkers are used to construct MOFs with specific electronic and porous properties. acs.org Derivatizing the methanol group of this compound into a carboxylic acid or other coordinating group would enable its use as a linker for creating MOFs with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid, planar structure of the naphthalene core is a common feature in liquid crystalline molecules. By attaching a suitable mesogenic group to the methanol function, it may be possible to design novel liquid crystals with specific phase behaviors and optical properties.

Table 2: Potential Functional Materials from this compound

Material ClassKey Functional GroupPotential Properties & Applications
Polymers Hydroxyl (-OH)Enhanced thermal stability, flame retardancy, high-performance plastics.
MOFs Derivatized linkerGas storage, catalysis, chemical sensing. acs.org
Liquid Crystals Naphthalene CoreDisplay technologies, optical switching.
Organic Semiconductors Naphthalene Core (π-system)Organic electronics, field-effect transistors (OFETs).

Expanding the Scope of Derivatization for Diverse Chemical Applications

The true potential of this compound lies in its utility as a versatile chemical intermediate. The presence of three distinct functional regions—the naphthalene ring, the methanol group, and the chlorine atom—allows for a wide range of chemical modifications.

Future work will undoubtedly explore:

Reactions at the Methanol Group: The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of other functional groups. It can also be converted into esters, ethers, and amines, each leading to new families of compounds with different properties. For instance, conversion to an amine would yield a precursor for naphthalene-based pharmaceuticals or agrochemicals. google.com

Substitution of the Chlorine Atom: Nucleophilic aromatic substitution reactions, although challenging on a naphthalene ring, could be explored under specific conditions (e.g., using strong nucleophiles or transition-metal catalysis) to replace the chlorine with other functional groups like cyano, amino, or alkoxy groups.

Electrophilic Aromatic Substitution: The naphthalene ring itself can undergo further substitution reactions like nitration, sulfonation, or Friedel-Crafts acylation. vedantu.com The directing effects of the existing chloro and methanolic substituents will be a key area of study to achieve regioselective synthesis of polysubstituted naphthalene derivatives. nih.gov This would create a library of complex naphthalene compounds for screening in drug discovery and materials science. ijpsjournal.com

Q & A

Basic: What are the common synthetic routes for preparing (4-Chloronaphthalen-2-yl)methanol?

Answer:
The synthesis of this compound typically involves two primary methods:

  • Reduction of Aldehydes : Reduction of a corresponding aldehyde (e.g., 4-chloronaphthalene-2-carbaldehyde) using sodium borohydride (NaBH₄) in ethanol under mild conditions. This method is widely adopted for similar chlorinated aromatic alcohols, yielding high purity .
  • Friedel-Crafts Acylation Followed by Reduction : For example, 4-chloronaphthalen-1-ol can undergo condensation with acetic acid in the presence of ZnCl₂ to form intermediates like 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethenone, which is subsequently reduced to the methanol derivative .
Method Reagents/Conditions Key Considerations
Aldehyde ReductionNaBH₄, ethanol, 0–25°CRequires anhydrous conditions to prevent side reactions
Friedel-Crafts RouteZnCl₂, glacial acetic acid, refluxOptimize reaction time to avoid over-acylation

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the aromatic protons, chlorinated position, and hydroxymethyl group. For example, the hydroxymethyl proton typically appears at δ 4.6–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ for C₁₁H₉ClO ≈ 193.02 m/z) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, especially for verifying steric effects of the chloronaphthalene moiety. SHELXL software is commonly used for refinement .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance electrophilic substitution efficiency. ZnCl₂ is preferred for naphthalene derivatives due to milder conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while controlling temperature (80–100°C) prevents decomposition .
  • Post-Reduction Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes byproducts like unreacted aldehyde or over-reduced species .

Advanced: What mechanisms explain the antimicrobial activity of this compound derivatives?

Answer:
The chlorine substituent enhances bioactivity through:

  • Electrophilic Interactions : The Cl atom increases electron density at the naphthalene ring, promoting binding to microbial enzymes (e.g., cytochrome P450). Docking studies suggest hydrophobic interactions with active-site residues .
  • Membrane Disruption : Hydroxymethyl groups facilitate penetration into lipid bilayers, as observed in Gram-positive bacteria inhibition assays (MIC: 8–16 µg/mL) .

Advanced: How should researchers address contradictions in reported biological activity data for chloronaphthalene derivatives?

Answer:
Discrepancies often arise from:

  • Substituent Positional Effects : Activity varies with chlorine placement (e.g., 2- vs. 4-position on naphthalene). Compare analogs like (4-Chlorophenyl)methanol (CAS 873-76-7) for structure-activity trends .
  • Purity and Crystallinity : Impurities >2% can skew results. Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity .
  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC tests) across studies .

Advanced: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber glass at –20°C to prevent photodegradation. UV-Vis spectroscopy tracks absorbance shifts (λmax ~270 nm) indicative of decomposition .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxymethyl group. Karl Fischer titration monitors water content .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) assess degradation products via GC-MS .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Models like B3LYP/6-311+G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. The Cl atom lowers LUMO energy, favoring attack at the naphthalene 1-position .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics. Polar solvents stabilize transition states in SNAr mechanisms .

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